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Comparison of Documented DCLK1 Inhibitors

The table below summarizes the experimental data for several inhibitors, with DCLK1-IN-1 serving as the

benchmark for selectivity.

. . DCLK1 Key Off- .

Inhibitor Primary . . Experimental
Inhibition Targets Selectivity Notes .

Name Target(s) Evidence
(IC50/Kd) (1C50)

DCLK1-IN- DCLK1/2 IC50 = 9.5 DCLK2 (31 First highly Binding assays,

1 nM nM), ERK5 selective, in-vivo kinase activity
(Binding) (1.8 uMm), compatible probe; assays, cellular
[1]; 57.2 nM LRRK2 (6.97 >100-fold selectivity NanoBRET,
(Kinase) [1] uM) [1] over ERK5/LRRK2 proteomic profiling

[1]. [1].
LRRK2-IN- LRRK2 IC50 = 186 LRRK2 (3 Multi-targeted; not Kinase peptide
1 nM [2] nM), ERK5 suitable as a substrate mobility

(21 nM) [2] [1]

selective DCLK1
chemical probe [2]

[1].

shift assay [2].
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Inhibitor
Name

XMD8-92

XMD8-85

Compound
I-5

Primary
Target(s)

ERKS,
BRD4

ERKS,
DCLK1

DCLK1

DCLK1
Inhibition
(IC50/Kd)

IC50 = 1400
nM (Binding)
[1]; 716 nM
(Kinase) [2]

IC50 =11

nM [2]

IC50=171.3
nM [3]

Key Off-
Targets
(IC50)

ERK5 (1.6
uM), BRD4
(1.6 uM) [1]

ERK5,
LRRK2,
BRD4 [2] [1]

Information
not available
in search
results.

Selectivity Notes

Multi-targeted,;
inhibits BRD4
bromodomains,

confounding results

interpretation [1].

One of the most
potent DCLK1
inhibitors found but

highly multi-targeted

2].

Novel purine-
skeleton inhibitor;
shows in vivo
efficacy in
pancreatic cancer
models [3].

Experimental
Evidence

Kinase peptide
substrate mobility
shift assay [2];
binding assays [1].

Kinase peptide
substrate mobility
shift assay [2].

Kinase activity
assays, in vivo
xenograft studies

[3].

Experimental Methods for Selectivity Profiling

The selectivity data for these inhibitors, particularly for DCLK1-IN-1, was established using a range of

robust biochemical and cellular techniques [1]:

¢ Binding Assays: Techniques like KINOMEscan were used to measure direct binding affinity (IC50)
to DCLK1 and other kinases [1].
¢ Kinase Activity Assays: Biochemical assays, such as the mobility shift assay, determine a

compound's ability to inhibit kinase function. This method uses microfluidics capillary electrophoresis
to separate and quantify phosphorylated and non-phosphorylated peptide substrates [2] [4] [5].

e Cellular Target Engagement: The NanoBRET assay confirms that the inhibitor engages with
DCLK1 in a live-cell environment, providing cellular potency (IC50) data [1].

e Chemoproteomic Profiling: Platforms like KiNativ use chemoproteomics to screen inhibitors
against a wide range of kinases in cell lysates, generating a comprehensive selectivity profile across
the kinome [1].
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e Thermal Stability Assays: Differential Scanning Fluorimetry (DSF) measures the stabilization of a
protein upon inhibitor binding (shift in melting temperature, Tm), which can indicate binding affinity
and specificity [4].

The following diagram illustrates a typical workflow for kinase inhibitor selectivity profiling, integrating the

methods described above:

E(inase Inhibitor Selectivity Profiling

Binding Assay Kinase Activity Assay Cellular Engagement Chemoproteomic Profiling

DSF Binding Assay (e.g., KINOMEscan) (e.g., Mobility Shift) (e.g., NanoBRET) (e.g., KiNativ)

Tm Shift Cellular IC50 Pan-Kinome Data

Binding IC50 Activity IC50

Integrated Selectivity Profile

Click to download full resolution via product page

Research Recommendations

Given that "DCLK1-IN-4" is not covered in the current search results, here are some suggestions for your

next steps:

¢ Verify the Compound Name: The nomenclature for research compounds can sometimes be
inconsistent. | recommend double-checking the exact identifier in the original literature or patent
where you encountered "DCLK1-IN-4".

e Explore Broader Sources: You may find relevant information by searching specialized databases
such as PubMed, Google Scholar, or the U.S. Patent and Trademark Office (USPTO) using terms
like "DCLK1 inhibitor,” "DCLK1-IN-1 analog," or "selective DCLK1 inhibitor."

e Use Available Probes: For your experimental work, the well-characterized inhibitor DCLK1-IN-1 is
available and serves as a validated chemical probe for selectively targeting the DCLK1 kinase
domain [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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